molecular formula C21H19F3N2O2 B2794397 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 898465-25-3

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2794397
CAS No.: 898465-25-3
M. Wt: 388.39
InChI Key: DFVNYZAVMMOHNH-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group, a dihydroquinoline moiety, and a trifluoromethyl-substituted benzamide group.

Mechanism of Action

Target of Action

The trifluoromethyl group, a component of this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially influence the compound’s overall mode of action.

Biochemical Pathways

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process could potentially affect various biochemical pathways.

Pharmacokinetics

The trifluoromethyl group is known to play a significant role in the synthesis of diverse fluorinated compounds through selective c–f bond activation . This could potentially influence the compound’s pharmacokinetic properties.

Result of Action

The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could have a wide range of potential effects at the molecular and cellular level.

Action Environment

The trifluoromethyl group is known to be involved in the synthesis of diverse fluorinated compounds through selective c–f bond activation . This suggests that environmental factors could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropanecarbonyl group: This can be achieved through the reaction of cyclopropanecarboxylic acid with a suitable activating agent such as thionyl chloride, followed by reaction with an amine to form the cyclopropanecarbonyl amide.

    Synthesis of the dihydroquinoline moiety: This involves the reduction of quinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling of the two fragments: The final step involves coupling the cyclopropanecarbonyl amide with the dihydroquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroquinoline moiety can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline derivatives, and various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide
  • N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropanecarbonyl group provides rigidity to the molecular structure, potentially improving its binding affinity to target proteins.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that combines a tetrahydroquinoline moiety with a trifluoromethylbenzamide group, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H24N2O2
  • Molecular Weight : 300.39536 g/mol
  • IUPAC Name : this compound
  • SMILES : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, tetrahydroquinoline derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound in vivo.

Antimicrobial Activity

Research has demonstrated that benzamide derivatives can possess antimicrobial properties. The presence of the trifluoromethyl group in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against bacterial strains.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Interference with Signal Transduction Pathways : It may disrupt key signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on similar compounds to elucidate their biological activities:

StudyCompoundBiological ActivityFindings
Tetrahydroquinoline DerivativeAnticancerInduced apoptosis in breast cancer cells
TrifluoromethylbenzamideAntimicrobialEffective against Gram-positive bacteria
Benzamide AnalogsEnzyme InhibitionInhibited growth of prostate cancer cells

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-10-9-13-4-3-11-26(18(13)12-15)20(28)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVNYZAVMMOHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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